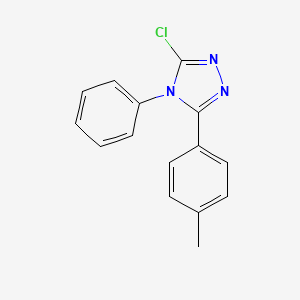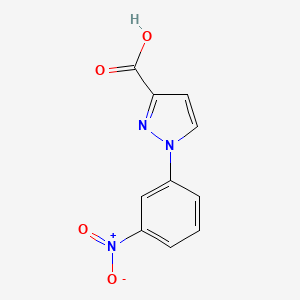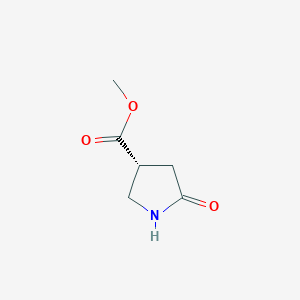
(R)-Methyl 5-oxopyrrolidine-3-carboxylate
Overview
Description
“®-Methyl 5-oxopyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 443304-03-8 . It has a molecular weight of 143.14 and its IUPAC name is methyl (3R)-5-oxo-3-pyrrolidinecarboxylate . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “®-Methyl 5-oxopyrrolidine-3-carboxylate” is1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 . The InChI key is FJRTVLWHONLTLA-SCSAIBSYSA-N . Physical And Chemical Properties Analysis
“®-Methyl 5-oxopyrrolidine-3-carboxylate” is a white to yellow solid . It is typically stored at temperatures between 2-8°C . The compound has a molecular weight of 143.14 and its molecular formula is C6H9NO3 .Scientific Research Applications
Antibacterial Agents Synthesis :
- (Bouzard et al., 1992): Investigates the synthesis of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids with variations in the cycloalkylamino group. One variant showed significantly enhanced in vitro and in vivo antibacterial activity.
- (Kanno et al., 1999): Discusses the synthesis of carbapenems with 1-methyl-5-oxopyrrolidin-3-ylthio moiety, exhibiting potent antibacterial activity and pharmacokinetic advantages for oral administration.
Synthesis of Heterocycles :
- (Grošelj et al., 2013): Describes the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, existing in equilibrium with 4-oxo tautomers, from N-protected α-amino acids, offering a pathway to various functionalized heterocycles.
Antioxidant Activity :
- (Tumosienė et al., 2019): Reports the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrating significant antioxidant activity.
Chemical Structure Elucidation :
- (Sugimoto et al., 2017): Identifies a new pyrrolidine derivative related to (R)-Methyl 5-oxopyrrolidine-3-carboxylate in Polyscias balfouriana leaves, elucidating its structure through extensive spectroscopic analysis.
Antimicrobial Activity Research :
- (Devi et al., 2018): Discusses the synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs as potential antibacterial drugs, revealing moderate to good activity against various microbes.
Safety And Hazards
properties
IUPAC Name |
methyl (3R)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRTVLWHONLTLA-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 5-oxopyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416497.png)
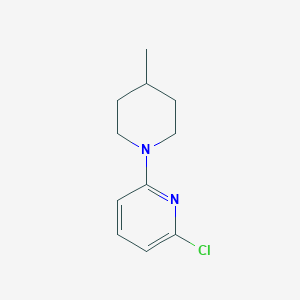

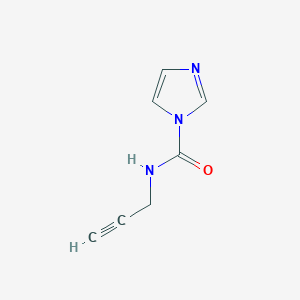

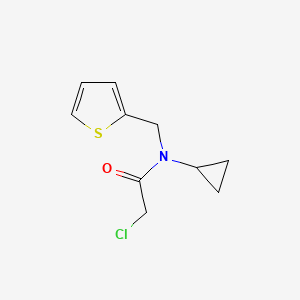
![2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B1416506.png)


![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)
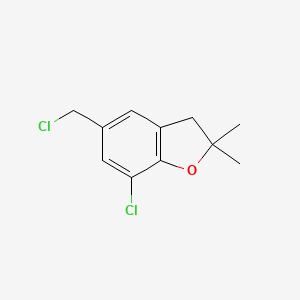
![N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1416513.png)
